molecular formula C9H8F4O2S B14037953 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14037953
M. Wt: 256.22 g/mol
InChI Key: RYXPNZUKTXNHBG-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S It is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group to a pre-functionalized benzene ring. One common method involves the reaction of 1,2-dimethoxy-4-fluorobenzene with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluoro and methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used in substitution reactions. Conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity and selectivity towards specific targets, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethoxy-3-fluoro-4-(trifluoromethylthio)benzene
  • 1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene

Comparison

This compound is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C9H8F4O2S

Molecular Weight

256.22 g/mol

IUPAC Name

1-fluoro-3,4-dimethoxy-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C9H8F4O2S/c1-14-6-4-3-5(10)8(7(6)15-2)16-9(11,12)13/h3-4H,1-2H3

InChI Key

RYXPNZUKTXNHBG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)SC(F)(F)F)OC

Origin of Product

United States

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